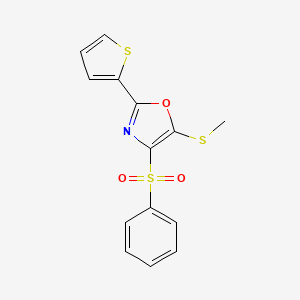![molecular formula C11H17N3O2S2 B5677425 4-(2-{[(ethylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5677425.png)
4-(2-{[(ethylamino)carbonothioyl]amino}ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2-{[(ethylamino)carbonothioyl]amino}ethyl)benzenesulfonamide often involves multi-step chemical reactions with high yield. For instance, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide and its derivatives have been synthesized from 4-(diethylamino)benzaldehyde and p-toluidine in three steps with a 75-84% overall chemical yield (Gao et al., 2014).
Molecular Structure Analysis
Spectroscopic and theoretical studies, including IR, Raman, NMR, and X-ray diffraction, play a crucial role in characterizing the molecular structure of benzenesulfonamide derivatives. Advanced computational methods like Density Functional Theory (DFT) are employed to predict vibrational frequencies and geometric parameters, validating experimental data (İ. Koca et al., 2014).
Chemical Reactions and Properties
Benzenesulfonamides incorporating triazole moieties have been studied for their ability to inhibit carbonic anhydrase, a metalloenzyme, showcasing their significant chemical reactivity and potential pharmacological applications (Nocentini et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, of benzenesulfonamide derivatives are influenced by their molecular structure. For example, detailed crystal structure and DFT studies help understand the intermolecular interactions and steric hindrance, affecting their physical state and solubility (Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interaction with biological molecules, are explored through both experimental and computational studies. For instance, the introduction of cyanoacrylamide moieties into benzenesulfonamides has shown to produce low nanomolar or subnanomolar inhibitors of carbonic anhydrase isoforms, highlighting their potent chemical properties (Alafeefy et al., 2013).
Propriétés
IUPAC Name |
1-ethyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c1-2-13-11(17)14-8-7-9-3-5-10(6-4-9)18(12,15)16/h3-6H,2,7-8H2,1H3,(H2,12,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPGBWVGVQACKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5677344.png)
![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677356.png)
![2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5677363.png)

![2-(2-furoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5677392.png)

![(3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5677412.png)
![(3aR*,9bR*)-2-[2-(methylthio)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5677431.png)


![6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B5677459.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5677462.png)
![9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677464.png)
![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)